1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-amine class, characterized by a bicyclic heteroaromatic core. The 3-methylphenyl group at position 1 and the phenylethylamine moiety at the N-4 position distinguish it from analogues.
Properties
IUPAC Name |
1-(3-methylphenyl)-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-15-6-5-9-17(12-15)25-20-18(13-24-25)19(22-14-23-20)21-11-10-16-7-3-2-4-8-16/h2-9,12-14H,10-11H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPXSVRLIZNYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and a suitable aldehyde or ketone under acidic or basic conditions.
Substitution Reactions:
N-Alkylation: The 2-phenylethyl group can be introduced through N-alkylation reactions, where the pyrazolo[3,4-d]pyrimidine core is reacted with 2-phenylethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
Physicochemical and Pharmacokinetic Comparisons
- Melting Points : Analogues with aromatic substituents (e.g., 3a: 208°C) exhibit higher melting points than aliphatic derivatives, suggesting stronger intermolecular interactions .
- Pharmacokinetics : While data for the target compound are absent, structurally similar S29 (1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-...) shows poor pharmacokinetics due to rapid clearance, highlighting the importance of substituent optimization .
Biological Activity
1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as K402-0045, is a compound with significant potential in biomedical applications, particularly in oncology and anti-inflammatory therapies. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C20H19N5
- CAS Number : 393784-39-9
- Molar Mass : 329.4 g/mol
Biological Activity Overview
The compound exhibits various biological activities, primarily focusing on its potential as an anticancer agent and its anti-inflammatory properties.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines, including the target compound, have been shown to induce apoptosis in cancer cells. For instance, studies have reported that certain pyrazolo[3,4-d]pyrimidine derivatives possess EC50 values in the nanomolar range against various human solid tumors, indicating potent anticancer activity.
| Compound | EC50 (nM) | Target Cancer Cell Lines |
|---|---|---|
| K402-0045 | TBD | Prostate, Bladder |
| 6b | 30-70 | Various Human Tumors |
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is strongly influenced by their structural features. Substituents at specific positions on the pyrazolo ring play a critical role in modulating activity. For example:
- The presence of a methyl group at the 3-position enhances potency.
- Variations in the phenyl substituent at the N-position can lead to significant changes in biological activity.
Study on Anticancer Efficacy
A recent study investigated the cytotoxic effects of K402-0045 on prostate and bladder cancer cell lines (RT112, UMUC3, and PC3). The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis.
"The introduction of functional groups to pyrazolo[3,4-d]pyrimidine derivatives has shown promising results in enhancing their anticancer activities" .
Anti-inflammatory Potential
In another investigation, K402-0045 was assessed for its ability to inhibit COX enzymes responsible for inflammation. Preliminary results indicated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac.
| Compound | IC50 (µM) | COX Enzyme Targeted |
|---|---|---|
| K402-0045 | TBD | COX-1/COX-2 |
| Diclofenac | 0.5 | COX-1 |
Q & A
Q. How can researchers optimize the synthesis of 1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine to improve yield and purity?
Answer: Optimization involves refining reaction conditions and purification protocols:
- Key Parameters :
- Temperature : Maintain reflux conditions (e.g., 80–110°C) for cyclization steps to ensure complete ring closure .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates and enhance reaction rates .
- Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in alkylation steps to improve efficiency .
- Purification :
- Recrystallization from acetonitrile or ethanol removes unreacted precursors .
- Column chromatography (silica gel, eluent: ethyl acetate/hexane) resolves structurally similar byproducts .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range/Choice | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 80–110°C (reflux) | Maximizes cyclization | |
| Solvent | DMF or acetonitrile | Stabilizes intermediates | |
| Catalyst | Tetrabutylammonium bromide | Enhances alkylation efficiency |
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
Answer: A multi-technique approach ensures accurate characterization:
- NMR Spectroscopy :
- 1H/13C NMR : Confirms substitution patterns (e.g., methylphenyl and phenylethyl groups) via chemical shifts (e.g., δ 2.35 ppm for CH3, δ 7.2–7.6 ppm for aromatic protons) .
- Mass Spectrometry :
- High-resolution ESI-MS validates molecular weight (e.g., m/z 357.18 for [M+H]+) .
- X-ray Crystallography :
- Resolves 3D conformation, critical for understanding binding interactions .
Q. How should researchers design initial biological activity screens for this compound?
Answer: Prioritize target-based assays informed by structural analogs:
- Kinase Inhibition : Test against tyrosine kinases (e.g., Src, Fyn) using fluorescence polarization assays, given pyrazolo-pyrimidines’ known kinase affinity .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–50 µM .
- Anti-inflammatory Potential : Measure COX-1/COX-2 inhibition via enzyme-linked immunosorbent assays (ELISAs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s selectivity for specific biological targets?
Answer: Systematic SAR strategies include:
- Substituent Variation :
- Replace the 3-methylphenyl group with electron-withdrawing groups (e.g., Cl, F) to modulate kinase binding .
- Modify the phenylethyl side chain to include heterocycles (e.g., furan, thiophene) for improved solubility and target engagement .
- Assay Design :
- Compare IC50 values across modified analogs to quantify potency shifts .
Q. Table 2: Substituent Effects on Biological Activity
| Substituent Modification | Observed Impact | Reference |
|---|---|---|
| 3-Methylphenyl → 4-Chlorophenyl | Increased kinase inhibition | |
| Phenylethyl → Furan-2-ylmethyl | Enhanced antimicrobial activity |
Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC50 values)?
Answer: Address discrepancies through:
- Standardized Protocols :
- Orthogonal Validation :
- Confirm results via alternative methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays) .
- Meta-Analysis :
- Compare data across studies with analogous compounds to identify trends (e.g., methoxy groups reducing cytotoxicity ).
Q. How can researchers elucidate the mechanism of action for this compound’s anticancer activity?
Answer: Combine mechanistic and omics-based approaches:
- Kinase Profiling :
- Transcriptomics :
- RNA-seq analysis on treated cells to detect pathways (e.g., apoptosis, cell cycle arrest) .
- Molecular Dynamics Simulations :
- Model binding modes with kinases (e.g., Fyn) to predict interaction hotspots .
Q. What strategies mitigate solubility challenges during in vivo studies?
Answer:
- Formulation Adjustments :
- Use co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance bioavailability .
- Prodrug Design :
- Introduce hydrolyzable groups (e.g., phosphate esters) for improved aqueous solubility .
Q. How should researchers prioritize derivative synthesis for therapeutic development?
Answer: Focus on derivatives with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
